Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 is a deuterated compound primarily used as a reference standard in chemical analysis and research. Its molecular formula is , with a molecular weight of approximately 349.498 g/mol. The compound is classified under stable isotope-labeled compounds, which are essential in various scientific applications, particularly in mass spectrometry and NMR spectroscopy.
The synthesis of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 involves several key steps, typically utilizing deuterated reagents to incorporate deuterium into the structure. One common method includes the use of Grignard reagents, where a precursor compound undergoes nucleophilic substitution reactions to introduce the dimethylaminoethoxy group.
The molecular structure of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 features a stilbene backbone with a dimethylaminoethoxy substituent. The presence of six deuterium atoms contributes to its unique spectral properties.
[2H]C([2H])([2H])N(CCOc1ccc(cc1)\C(=C\c2ccccc2)\c3ccccc3)C([2H])([2H])[2H]InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3/b24-19+/i1D3,2D3Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 can undergo various chemical reactions typical of stilbene derivatives, including:
These reactions often require specific conditions such as temperature control, use of catalysts (e.g., palladium or platinum), and appropriate solvents (e.g., ethanol or methanol). The choice of conditions significantly influences the reaction yield and product purity.
The mechanism of action for alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 primarily relates to its role as a reference standard in research settings. It is often utilized in studies involving receptor binding assays or metabolic studies where isotopic labeling aids in tracking molecular interactions and pathways.
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 has several scientific uses:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6